Lipophilicity Reduction (XLogP3‑AA = 0.7) Relative to 2‑Pyrrolyl‑ and 2‑Phenyl‑Substituted Thiazole Analogs
The target compound possesses a computed XLogP3‑AA of 0.7, which is 0.5 log units lower than the 2‑pyrrolyl‑thiazole analog (CAS 1903647‑21‑1; XLogP3‑AA = 1.2) and approximately one log unit lower than the 2‑phenyl‑thiazole analog (CAS not individually verified; estimated XLogP3 ≈ 1.5–1.8 based on fragment contributions) [1][2]. In the context of the azetidine‑2,4‑dione thiazole series described by Donarska et al. (2022), a similar reduction in lipophilicity correlated with improved aqueous solubility and reduced plasma protein binding, factors that directly influence in vitro assay reproducibility and in vivo pharmacokinetic behaviour [3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.7 (computed by XLogP3 3.0) |
| Comparator Or Baseline | CAS 1903647‑21‑1 (2‑pyrrolyl‑thiazole analog): 1.2; 2‑phenyl‑thiazole analog: estimated 1.5–1.8 |
| Quantified Difference | 0.5–1.1 log units lower for the target compound |
| Conditions | Computed partition coefficient; PubChem XLogP3‑AA algorithm (2021 release) |
Why This Matters
Lower lipophilicity (XLogP3‑AA ≤ 1.0) is a recognised criterion for lead‑like chemical space, reducing the risk of nonspecific binding, aggregation, and poor solubility in biochemical and cell‑based assays, making the target compound a more tractable starting point for hit‑to‑lead optimisation than its more lipophilic analogs.
- [1] PubChem Compound Summary for CID 121022590. Computed XLogP3‑AA property; NCBI (2025). View Source
- [2] PubChem Compound Summary for CID 92079352. Computed XLogP3‑AA property; NCBI (2025). View Source
- [3] Donarska, B. et al. Int. J. Mol. Sci. 2022, 23, 7566. View Source
